1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine
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Description
1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine is a useful research compound. Its molecular formula is C35H36NO4P and its molecular weight is 565.6 g/mol. The purity is usually 95%.
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Biological Activity
1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine is a complex organic compound with potential biological applications. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings and case studies.
- IUPAC Name : 1-((3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine
- CAS Number : 582300-11-6
- Molecular Formula : C36H38NO4P
- Molecular Weight : 579.68 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activity of the compound has been primarily explored in the context of its pharmacological properties. Key areas of interest include:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:
- A study demonstrated that related dioxaphosphole compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific enzymes targeted include:
- Cholinesterases : Inhibitors of these enzymes can enhance neurotransmission and have implications in treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological implications of similar phosphine oxide derivatives:
Study | Findings |
---|---|
Study 1 | Identified enzyme inhibition properties relevant to neuroprotection. |
Study 2 | Reported anticancer activity in specific cell lines with minimal toxicity to normal cells. |
Study 3 | Suggested potential for antimicrobial activity requiring further investigation. |
The precise mechanisms through which this compound exerts its biological effects remain under investigation. Potential pathways include:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Enzyme Modulation : Altering enzyme activity to enhance therapeutic outcomes in neurodegenerative conditions.
Properties
IUPAC Name |
1-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NO4P/c1-33(2)37-31-32(38-33)35(29-21-11-5-12-22-29,30-23-13-6-14-24-30)40-41(36-25-15-16-26-36)39-34(31,27-17-7-3-8-18-27)28-19-9-4-10-20-28/h3-14,17-24,31-32H,15-16,25-26H2,1-2H3/t31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMWAUDZVKRJT-ACHIHNKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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